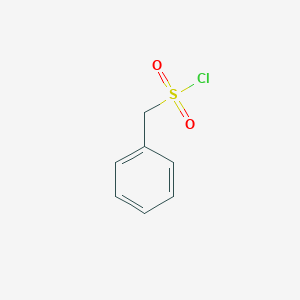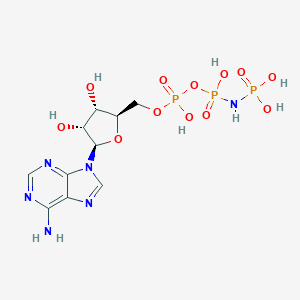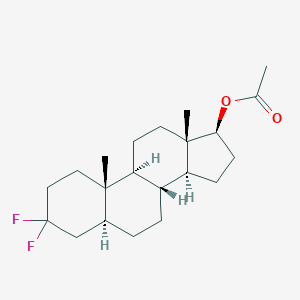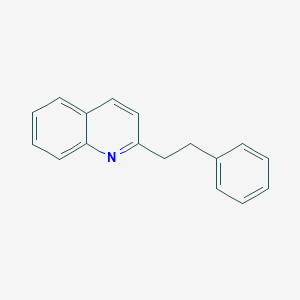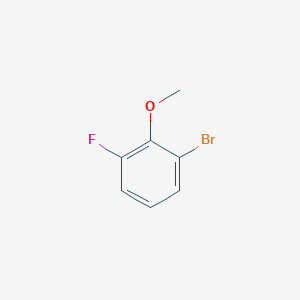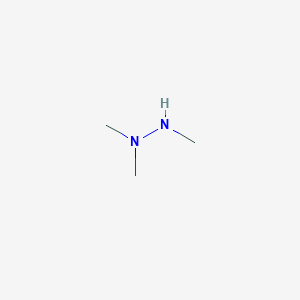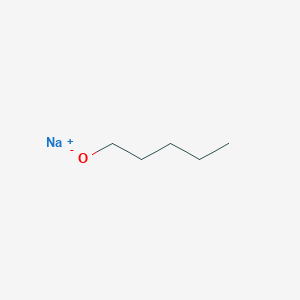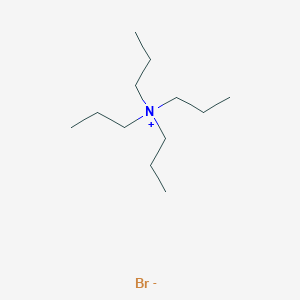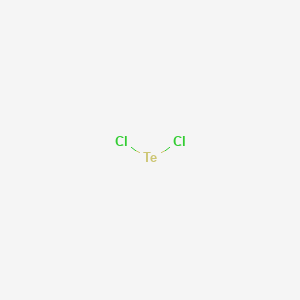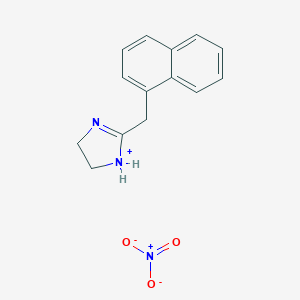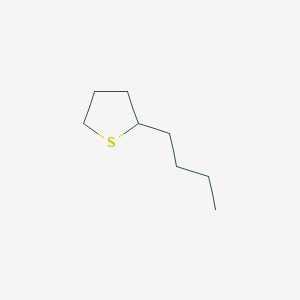
2-Butyltetrahydrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyltetrahydrothiophene is a sulfur-containing organic compound that is widely used in scientific research. It is a colorless liquid with a strong odor, and its chemical formula is C8H16S. This compound is commonly used as a flavoring agent in the food industry, but it also has important applications in the field of biochemistry and physiology. In
Mechanism Of Action
The mechanism of action of 2-Butyltetrahydrothiophene is not well understood, but it is believed to act as a modulator of the activity of certain enzymes involved in the metabolism of sulfur-containing compounds in the body. It may also have antioxidant and anti-inflammatory properties.
Biochemical And Physiological Effects
2-Butyltetrahydrothiophene has been shown to have several biochemical and physiological effects in animal studies. It has been found to increase the activity of certain enzymes involved in the metabolism of sulfur-containing compounds, as well as to increase the levels of glutathione, an important antioxidant in the body. It has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the body.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Butyltetrahydrothiophene in lab experiments is its high purity and availability. It is also relatively inexpensive compared to other sulfur-containing compounds. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-Butyltetrahydrothiophene. One area of interest is its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Another direction is the study of its effects on the metabolism of sulfur-containing compounds in the body, and its potential role in the prevention and treatment of sulfur-related diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
Synthesis Methods
2-Butyltetrahydrothiophene can be synthesized through several methods, including the reaction of 2-butanone with hydrogen sulfide and sodium borohydride, the reaction of 2-butanone with elemental sulfur and sodium borohydride, and the reaction of 2-butanol with hydrogen sulfide and a catalyst. The most commonly used method is the reaction of 2-butanone with hydrogen sulfide and sodium borohydride, which yields a high purity product.
Scientific Research Applications
2-Butyltetrahydrothiophene has several important applications in scientific research. It is commonly used as a reference compound in the analysis of sulfur-containing compounds in food and other samples. It is also used as a flavoring agent in the food industry, where its strong odor and taste are desirable. In biochemistry and physiology, 2-Butyltetrahydrothiophene is used as a model compound for the study of the metabolism of sulfur-containing compounds in the body.
properties
CAS RN |
1613-49-6 |
|---|---|
Product Name |
2-Butyltetrahydrothiophene |
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
2-butylthiolane |
InChI |
InChI=1S/C8H16S/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3 |
InChI Key |
NBPQJOLVXAKDFK-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCS1 |
Canonical SMILES |
CCCCC1CCCS1 |
synonyms |
2-Butyltetrahydrothiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



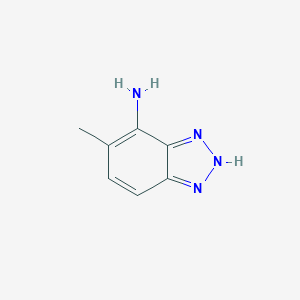
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
